![molecular formula C15H17NO4 B2907409 Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate CAS No. 5683-12-5](/img/structure/B2907409.png)
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate
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Overview
Description
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . It is characterized by the presence of a phthalimide group attached to a hexanoate ester chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate typically involves the reaction of phthalic anhydride with 6-aminohexanoic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phthalimide group to a phthalamide or phthalic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(1,3-dioxoisoindolin-2-yl)hexanoate
- 2H-Isoindole-2-hexanoic acid, 1,3-dihydro-1,3-dioxo-, methyl ester
- Rarechem al mh 0082
Uniqueness
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is unique due to its specific structural features, such as the phthalimide group and the hexanoate ester chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is a compound derived from isoindole derivatives, known for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of isoindole-1,3-diones, which are recognized for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of substituted tetraynes with imidazole derivatives, leading to the formation of multifunctionalized isoindole structures through a hexadehydro-Diels–Alder (HDDA) reaction .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity primarily through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to reactivate silenced genes in cancer cells and induce apoptosis. Various studies have demonstrated that compounds in this class can inhibit the growth of tumor cells, making them potential candidates for cancer therapy .
- Mechanism of Action : The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression associated with cell cycle regulation and apoptosis .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. By modulating HDAC activity, this compound may help restore normal transcriptional activity and protect neuronal cells from degeneration .
Case Studies and Experimental Data
A variety of studies have evaluated the biological activities of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound effectively reduces cell viability and induces apoptosis. For instance, treatment with this compound resulted in a significant decrease in proliferation rates in leukemia cell lines compared to control groups .
- Animal Models : Preclinical trials in animal models have suggested that administration of this compound can lead to tumor regression and improved survival rates in models of solid tumors .
- Mechanistic Studies : Detailed mechanistic studies have revealed that the compound's ability to inhibit HDACs correlates with increased levels of acetylated histones and upregulation of tumor suppressor genes .
Data Summary
Properties
IUPAC Name |
methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCDTSMHMCDXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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